molecular formula C12H16N2O B1268217 2-Piperidinobenzamide CAS No. 3430-40-8

2-Piperidinobenzamide

Cat. No.: B1268217
CAS No.: 3430-40-8
M. Wt: 204.27 g/mol
InChI Key: VTXYPPVXMJMLCY-UHFFFAOYSA-N
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Description

2-Piperidinobenzamide is an organic compound with the molecular formula C12H16N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a piperidine ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinobenzamide typically involves the reaction of 2-aminobenzamide with piperidine. One common method is to heat 2-aminobenzamide with piperidine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amine group of piperidine attacks the carbonyl carbon of 2-aminobenzamide, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Piperidinobenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of this compound can yield the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Piperidinobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Piperidinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the benzamide moiety can form hydrogen bonds with amino acid residues in the target protein, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    2-Piperidinobenzonitrile: Similar structure but with a nitrile group instead of an amide.

    2-Piperidinobenzylamine: Similar structure but with an amine group instead of an amide.

    2-Piperidinobenzyl alcohol: Similar structure but with an alcohol group instead of an amide.

Uniqueness: 2-Piperidinobenzamide is unique due to its specific combination of the piperidine ring and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

2-piperidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)10-6-2-3-7-11(10)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXYPPVXMJMLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319261
Record name 2-piperidinobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3430-40-8
Record name 3430-40-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-piperidinobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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